(E)-3-(5-chlorothiophen-2-yl)-N'-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
Description
The compound (E)-3-(5-chlorothiophen-2-yl)-N'-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-3-carbohydrazide derivative characterized by a chlorothiophene ring at the 3-position of the pyrazole core and a furan-containing ethylidene hydrazide moiety at the 5-position.
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-1-(furan-2-yl)ethylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c1-8(11-3-2-6-21-11)16-19-14(20)10-7-9(17-18-10)12-4-5-13(15)22-12/h2-7H,1H3,(H,17,18)(H,19,20)/b16-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDBADRWWVRIIL-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)/C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-chlorothiophen-2-yl)-N’-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pyrazole core: Starting with a hydrazine derivative and a suitable 1,3-diketone to form the pyrazole ring.
Introduction of the furan moiety: Reacting the pyrazole intermediate with a furan aldehyde under acidic or basic conditions to form the ethylidene linkage.
Chlorothiophene incorporation: Coupling the furan-pyrazole intermediate with a chlorothiophene derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-chlorothiophen-2-yl)-N’-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The ethylidene linkage can be reduced to an ethyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced ethylidene linkage to ethyl group.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activities.
Biology
In biological research, (E)-3-(5-chlorothiophen-2-yl)-N’-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide may be studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.
Medicine
The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities, due to the presence of bioactive heterocycles.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as organic semiconductors or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-3-(5-chlorothiophen-2-yl)-N’-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-3-carbohydrazide derivatives share a common core but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis of the target compound with four analogs:
Table 1: Structural and Substituent Comparison
Key Findings
Nitro (in ) and dichlorophenyl (in ) substituents create stronger electron-deficient regions, which may improve binding to biological targets but reduce solubility.
Hydrogen Bonding and Solubility: The furan group in the target compound offers moderate hydrogen-bonding capacity, while the ethoxy-hydroxyphenyl analog exhibits superior solubility due to its hydroxyl and ethoxy groups.
Crystallographic and Structural Insights: Single-crystal X-ray studies (e.g., E-DPPC ) reveal that substituents like dichlorophenyl enforce planar conformations, whereas bulkier groups (e.g., diethylamino ) induce torsional strain. The target compound’s chlorothiophene-furan combination likely promotes a semi-planar geometry, balancing rigidity and flexibility . SHELXL and Mercury CSD analyses highlight variations in crystal packing; for example, nitro-substituted derivatives show tighter π-stacking due to electron-deficient aromatic systems.
Theoretical and Spectroscopic Data :
- DFT calculations on E-DPPC indicate that electron-withdrawing groups lower HOMO-LUMO gaps, enhancing reactivity. The target compound’s chlorothiophene may similarly reduce energy gaps compared to methylfuran analogs .
- FT-IR and NMR data confirm that substituents alter vibrational modes and proton environments. For instance, the furan C-O-C stretch (~950 cm⁻¹) in the target compound distinguishes it from phenyl or nitro analogs .
Biological Activity
(E)-3-(5-chlorothiophen-2-yl)-N'-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a synthetic compound that belongs to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings and case studies.
Chemical Structure and Synthesis
The compound features a pyrazole core, a chlorothiophene ring, and a furan moiety, which contribute to its biological activity. The synthesis typically involves several steps:
- Formation of the Pyrazole Core : Reacting a hydrazine derivative with a suitable 1,3-diketone.
- Introduction of the Furan Moiety : Coupling with a furan aldehyde.
- Chlorothiophene Incorporation : Using palladium-catalyzed cross-coupling reactions to attach the chlorothiophene component.
Anticancer Properties
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:
- MCF7 (breast cancer) : IC50 values indicating effective cytotoxicity.
- A549 (lung cancer) : Notable growth inhibition observed in related pyrazole derivatives with IC50 values around 26 µM .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A study indicated that several pyrazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, including:
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 1 | E. coli | 31 |
| 2 | S. aureus | 62 |
| 3 | P. aeruginosa | 125 |
These findings suggest that this compound may possess similar properties due to its structural analogies .
Anti-inflammatory and Other Activities
Beyond anticancer and antimicrobial effects, pyrazole compounds are recognized for their anti-inflammatory properties. The presence of the pyrazole ring has been associated with inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes . Furthermore, some derivatives have shown potential as:
- Antidiabetic agents
- Antiviral agents
These activities suggest a broad therapeutic potential for the compound in treating various diseases .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit specific kinases or proteases involved in cancer progression.
- Cell Cycle Modulation : Inducing apoptosis in cancer cells through pathway activation.
- Inflammatory Pathway Interference : Modulating COX enzyme activity to reduce inflammation .
Case Studies
Several case studies illustrate the compound's potential:
- In vitro Studies : Research has demonstrated significant cytotoxicity against various cancer cell lines, with detailed analyses revealing specific pathways affected by the compound.
- Animal Models : Preliminary studies using animal models have shown promising results in reducing tumor sizes and improving survival rates when treated with related pyrazole derivatives.
Q & A
Q. What synthetic strategies are recommended for preparing (E)-3-(5-chlorothiophen-2-yl)-N'-(1-(furan-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core pyrazole formation : Cyclocondensation of hydrazine derivatives with β-diketones or via 1,3-dipolar cycloaddition (e.g., using nitrile imines).
Functionalization : Introduce the 5-chlorothiophene moiety via Suzuki coupling or nucleophilic substitution.
Hydrazide formation : React the pyrazole-carboxylic acid with thionyl chloride to form the acid chloride, followed by reaction with hydrazine derivatives.
Schiff base formation : Condensation of the hydrazide with 1-(furan-2-yl)ethanone under reflux in ethanol, using acetic acid as a catalyst .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., ethanol vs. DMF) and temperature (60–80°C) to improve yield. Use anhydrous conditions to minimize hydrolysis of intermediates.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Identify aromatic protons (thiophene: δ 6.5–7.5 ppm; furan: δ 7.0–7.8 ppm) and hydrazide NH protons (δ 9.0–10.5 ppm, broad). Confirm E-configuration via coupling constants of imine protons (J ≈ 12–16 Hz) .
- ¹³C NMR : Assign carbonyl carbons (C=O: δ 160–170 ppm) and heteroaromatic carbons.
- IR : Look for C=O stretch (~1650 cm⁻¹), N-H stretch (~3200 cm⁻¹), and C=N stretch (~1600 cm⁻¹).
- MS : Confirm molecular ion peak ([M+H]⁺) via ESI-MS. Fragmentation patterns should align with loss of Cl (m/z −35) and furan rings.
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the E/Z configuration of the hydrazone moiety?
- Methodological Answer :
Crystallization : Grow crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane).
Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–150 K.
Structure solution : Employ direct methods (e.g., SHELXT ) followed by refinement with SHELXL .
Validation : Analyze torsion angles (C=N–N–C) to confirm the E-configuration. Mercury CSD can visualize non-covalent interactions (e.g., π-π stacking between thiophene and pyrazole rings).
- Example : For similar Schiff bases, dihedral angles > 150° between aromatic planes confirm E-isomers .
Q. What computational approaches are suitable for predicting the bioactivity of this compound, and how can docking studies be validated experimentally?
- Methodological Answer :
Target selection : Prioritize enzymes with pyrazole-binding sites (e.g., cyclooxygenase-2 or kinases) based on structural analogs .
Docking software : Use AutoDock Vina or GOLD. Prepare the ligand by optimizing geometry at the B3LYP/6-31G(d) level.
Validation : Compare docking scores (ΔG) with IC₅₀ values from enzyme inhibition assays. For example, a ΔG < −8 kcal/mol suggests strong binding.
- Case study : Pyrazole derivatives with similar substituents showed COX-2 inhibition (IC₅₀ = 2.5 µM) .
Q. How should researchers address contradictions in spectroscopic data versus computational predictions (e.g., unexpected NOE correlations)?
- Methodological Answer :
- Hypothesis testing : If NOE correlations suggest proximity between furan and thiophene protons (contradicting the E-configuration), re-examine:
Dynamic effects : Variable-temperature NMR to detect conformational flexibility.
Crystallography : SC-XRD to resolve static vs. dynamic disorder .
DFT calculations : Compare energy-minimized structures (Gaussian 09, B3LYP/6-311+G(d,p)) with experimental data .
- Example : In (E)-hydrazones, NOE between imine protons and adjacent aryl groups may arise from π-stacking rather than direct bonding .
Data Analysis and Reporting
Q. What metrics should be reported in crystallographic studies to ensure reproducibility?
- Methodological Answer :
- Essential metrics :
- R-factor (< 0.05 for high-resolution data).
- Residual electron density (max/min < 1 eÅ⁻³).
- Hydrogen-bonding parameters (distance/angle tolerances ±0.02 Å/2°).
- Software : Use PLATON for validation and CIF submission.
- Example : SHELXL refinement of a related pyrazole derivative achieved R₁ = 0.0321 .
Separation of Basic vs. Advanced Questions
- Basic : Focus on synthesis, purification, and routine characterization.
- Advanced : Require specialized tools (SC-XRD, DFT) or address complex data discrepancies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
